4'-methyl-3-thiomorpholinomethyl benzophenone

Medicinal Chemistry ADME Drug Design

Researchers needing specific substitution patterns for antimicrobial SAR often face generic benzophenones without defined activity. This compound provides a validated E. coli thymidylate synthase inhibitor (IC50 850 nM) with enhanced lipophilicity (LogP 3.9) and CNS-penetrant properties (TPSA 45.6 Ų). • Meta-thiomorpholinomethyl regiochemistry for precise binding pocket orientation • 4'-Methyl group increases membrane permeability vs. unsubstituted analogs • Versatile sulfur handle for oxidation to sulfoxide/sulfone derivatives • Consistent ≥97% purity, global shipping.

Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
CAS No. 898762-76-0
Cat. No. B1359636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-methyl-3-thiomorpholinomethyl benzophenone
CAS898762-76-0
Molecular FormulaC19H21NOS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
InChIInChI=1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
InChIKeyCKHGSSYIUKJBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methyl-3-thiomorpholinomethyl Benzophenone (CAS 898762-76-0): Chemical Identity and Procurement Baseline


4'-Methyl-3-thiomorpholinomethyl benzophenone (CAS 898762-76-0) is a thiomorpholine-functionalized benzophenone derivative with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol [1]. The compound features a 4'-methyl substitution on one phenyl ring and a thiomorpholinomethyl group at the meta (3-) position of the benzophenone core . Its structural characteristics confer distinct physicochemical properties, including a calculated LogP of approximately 3.9 and a topological polar surface area of 45.6 Ų [1], positioning it within the broader class of heterocyclic benzophenone building blocks used in medicinal chemistry and materials science research .

4'-Methyl-3-thiomorpholinomethyl Benzophenone: Why Generic Substitution with Close Analogs Fails


Within the thiomorpholinomethyl benzophenone series, subtle structural modifications produce substantial differences in physicochemical and biological profiles, rendering generic substitution scientifically invalid. The 4'-methyl group in the target compound increases lipophilicity (LogP ≈ 3.9) [1] compared to the unsubstituted analog 3-(thiomorpholinomethyl)benzophenone (LogP estimated at ~3.4) , directly impacting membrane permeability and binding pocket compatibility. Furthermore, the regiochemistry of the thiomorpholinomethyl group—meta (3-) versus para (4-) [2]—alters molecular geometry and interaction potential with biological targets. These quantifiable differences in lipophilicity, topological polar surface area (45.6 Ų vs. 29.5 Ų for morpholine analogs) [3], and spatial arrangement preclude interchangeable use in structure-activity relationship (SAR) studies, catalytic applications, or drug discovery programs.

Quantitative Differentiation of 4'-Methyl-3-thiomorpholinomethyl Benzophenone: Evidence-Based Selection Criteria


Lipophilicity and Membrane Permeability: 4'-Methyl Substitution Increases LogP by ~0.5 Units

The 4'-methyl group on the benzophenone core significantly elevates lipophilicity compared to the unsubstituted analog. The target compound exhibits a calculated LogP (XLogP3) of 3.9 [1], whereas the unsubstituted comparator 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4) has an estimated LogP of approximately 3.4 . This difference translates to an ~3.2-fold higher octanol-water partition coefficient, directly influencing passive membrane permeability and hydrophobic binding pocket occupancy. Additionally, the topological polar surface area (TPSA) is measured at 45.6 Ų [1], which differs from morpholine-containing analogs (TPSA ~29.5 Ų) and predicts distinct blood-brain barrier penetration potential.

Medicinal Chemistry ADME Drug Design

Enzyme Inhibition Potency: IC50 = 850 nM Against E. coli Thymidylate Synthase

The target compound demonstrates measurable inhibition of Escherichia coli thymidylate synthase (TS) with an IC50 value of 850 nM [1]. In contrast, inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase from Toxoplasma gondii is significantly weaker, with IC50 values of 1,800 nM and 3,700 nM, respectively [1], indicating species-dependent selectivity. While direct head-to-head data for close structural analogs are not publicly available, this level of enzymatic inhibition positions the compound within the micromolar-to-submicromolar potency range typical of benzophenone-based TS inhibitors and establishes a baseline for SAR expansion.

Antimicrobial Enzymology Infectious Disease

Regiochemical Differentiation: Meta (3-) vs. Para (4-) Thiomorpholinomethyl Substitution

The thiomorpholinomethyl group is positioned at the meta (3-) position of the benzophenone core in the target compound , distinguishing it from the para-substituted analog 4-(thiomorpholinomethyl)benzophenone (CAS 898782-19-9) [1]. This regiochemical difference alters the spatial vector of the thiomorpholine moiety relative to the benzophenone carbonyl, a critical determinant in target binding. In related benzophenone SAR studies, meta-substitution has been shown to produce distinct binding conformations compared to para-substituted congeners, with differential effects on potency and selectivity [2]. The target compound's substitution pattern (4'-methyl + 3-thiomorpholinomethyl) creates a unique pharmacophoric arrangement not replicated by any single-regioisomer analog.

Medicinal Chemistry SAR Molecular Design

Thiomorpholine vs. Morpholine Heteroatom Replacement: Sulfur Confers Distinct Reactivity

The thiomorpholine moiety contains a sulfur atom in place of the oxygen found in morpholine analogs. This substitution fundamentally alters chemical reactivity: thiomorpholine can undergo oxidation to form sulfoxides or sulfones under mild conditions, whereas morpholine remains inert to such transformations [1]. Additionally, the sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and distinct hydrogen-bonding capacity, which modulates interactions with biological targets. In medicinal chemistry contexts, the thiomorpholine sulfur can engage in unique non-covalent interactions (e.g., sulfur-π, chalcogen bonding) not available to morpholine-based comparators [2], providing orthogonal SAR vectors.

Organic Synthesis Medicinal Chemistry Covalent Inhibition

Thermal Stability and Physical Properties for Formulation and Processing

The target compound possesses a calculated boiling point of 480.5°C at 760 mmHg and a flash point of 244.4°C , indicating substantial thermal stability suitable for high-temperature synthetic transformations. The density is calculated at 1.155 g/cm³, and the refractive index at 1.613 . While direct comparative thermal data for the closest analog 3-(thiomorpholinomethyl)benzophenone are not reported in accessible databases, the 4'-methyl substitution in the target compound is expected to marginally elevate the boiling point due to increased molecular weight and enhanced van der Waals interactions. These physical parameters are essential for solvent selection in recrystallization, safe handling protocols, and storage condition determination.

Process Chemistry Formulation Material Science

Optimal Application Scenarios for 4'-Methyl-3-thiomorpholinomethyl Benzophenone Based on Quantitative Differentiation


Antimicrobial Lead Optimization Targeting Bacterial Thymidylate Synthase

With an IC50 of 850 nM against E. coli thymidylate synthase [1], this compound serves as a validated starting point for structure-based drug design in antimicrobial programs. The 4'-methyl group enhances lipophilicity (LogP = 3.9), improving bacterial cell wall penetration compared to unsubstituted analogs [2]. Researchers should prioritize this compound for SAR expansion involving modifications to the thiomorpholine sulfur (e.g., oxidation to sulfoxide/sulfone) or the benzophenone core to improve potency and species selectivity.

Regiochemistry-Specific Pharmacophore Building for CNS Drug Discovery

The combination of meta-substituted thiomorpholinomethyl and 4'-methyl groups creates a unique spatial arrangement with a topological polar surface area of 45.6 Ų [1], which falls within the favorable range for blood-brain barrier penetration (typically < 90 Ų). The meta regiochemistry distinguishes it from para-substituted analogs [2] and should be selected when SAR studies require a specific projection of the thiomorpholine moiety into hydrophobic binding pockets. This compound is particularly suited for CNS-targeted kinase inhibitor scaffolds.

Photoinitiator and Functional Material Development

The benzophenone core in this compound absorbs UV light, while the electron-donating thiomorpholine group modulates absorption efficiency [1]. This property enables its use as a photoinitiator in UV-curable coatings and polymers. The 4'-methyl group further tunes electronic properties, potentially shifting absorption maxima relative to non-methylated comparators. Industrial procurement for materials science applications should consider this specific substitution pattern to achieve desired curing kinetics and cross-linking density.

Synthetic Intermediate for Thiomorpholine-Containing Fragment Libraries

The thiomorpholine sulfur provides a versatile handle for downstream chemistry, including selective oxidation to sulfoxide or sulfone derivatives [1]. This orthogonal reactivity, absent in morpholine analogs, enables the generation of structurally diverse fragment libraries for high-throughput screening. The 4'-methyl group offers an additional vector for diversification via electrophilic aromatic substitution or cross-coupling. Procurement of this specific compound maximizes synthetic utility and library diversity compared to simpler benzophenone-thiomorpholine conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-methyl-3-thiomorpholinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.